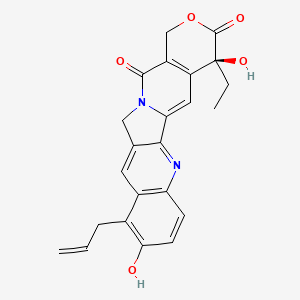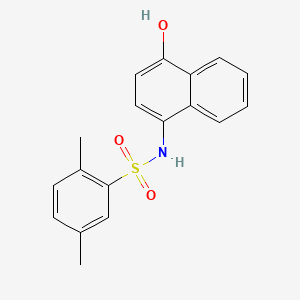
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide , often referred to as HNDBS , is a chemical compound with a complex structure. It combines a naphthalene ring, a sulfonamide group, and methyl-substituted benzene rings. The compound’s synthesis and properties make it intriguing for various applications.
Synthesis Analysis
The synthesis of HNDBS involves several steps, including the condensation of 4-hydroxynaphthalen-1-amine with 2,5-dimethylbenzenesulfonyl chloride. The reaction proceeds under specific conditions, yielding the desired product. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
HNDBS exhibits a unique molecular structure. The naphthalene ring contributes to its aromatic character, while the sulfonamide group enhances its water solubility. The methyl groups on the benzene rings affect its steric properties. X-ray crystallography studies reveal the precise arrangement of atoms, providing insights into its three-dimensional structure.
Chemical Reactions Analysis
HNDBS participates in several chemical reactions. Notably:
- Acid-Base Reactions : The sulfonamide group can act as either an acid or a base, influencing its reactivity.
- Substitution Reactions : The methyl groups may undergo substitution reactions with electrophiles.
- Oxidation/Reduction : The naphthalene moiety can be oxidized or reduced, altering its properties.
Physical And Chemical Properties Analysis
- Melting Point : HNDBS typically melts at a specific temperature (check literature for exact values).
- Solubility : It dissolves well in polar solvents due to the sulfonamide group.
- Stability : HNDBS is stable under certain conditions but may degrade in extreme pH or temperature.
Applications De Recherche Scientifique
Photodynamic Therapy
A study explored the use of a zinc phthalocyanine, which included a benzenesulfonamide derivative group, for photodynamic therapy, an innovative cancer treatment. This compound exhibited remarkable potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
A series of compounds, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, demonstrated in vitro antimicrobial activity. These compounds were synthesized through diazotization of sulfonamide derivatives and evaluated for their potential in combating microbial infections (El-Gaby et al., 2018).
Cytotoxicity and Cancer Treatment
A Cu(II) complex containing a benzenesulfonamide derivative exhibited cytotoxic activity against human cervical cancer cells, showing potential for cancer treatment. This complex also demonstrated significant antifungal properties (Vellaiswamy & Ramaswamy, 2022).
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but prolonged exposure may pose risks.
- Handling Precautions : Researchers should follow standard lab safety protocols.
- Environmental Impact : Disposal methods must consider environmental impact.
Orientations Futures
Researchers continue to explore HNDBS derivatives for:
- Drug Development : Investigate their potential as anticancer, anti-inflammatory, or antimicrobial agents.
- Materials Science : Develop functional materials based on HNDBS scaffolds.
- Green Chemistry : Optimize synthetic routes for sustainability.
Propriétés
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-7-8-13(2)18(11-12)23(21,22)19-16-9-10-17(20)15-6-4-3-5-14(15)16/h3-11,19-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBVJYWOFMIHFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxynaphthalen-1-yl)-2,5-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



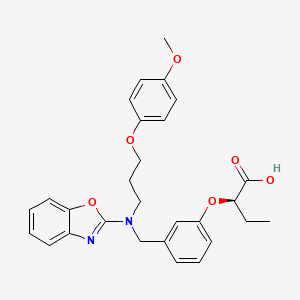
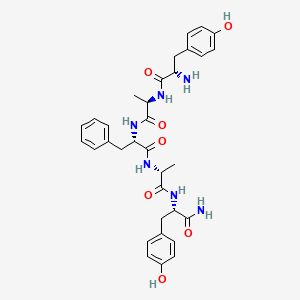
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
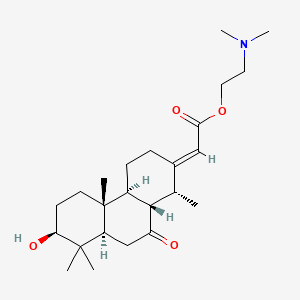
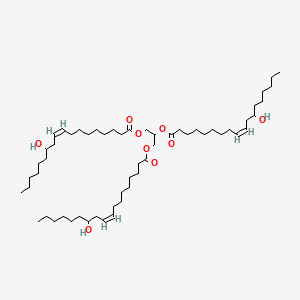
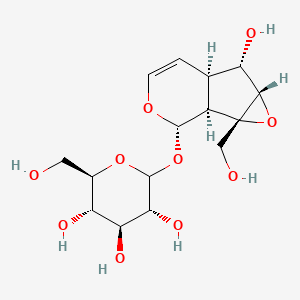
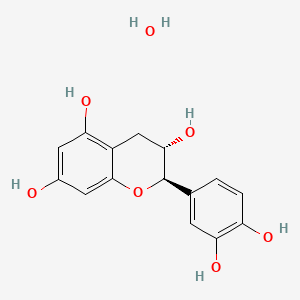
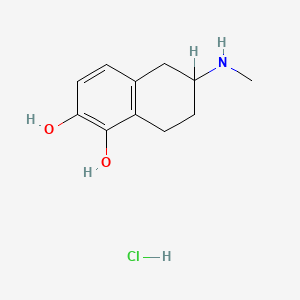
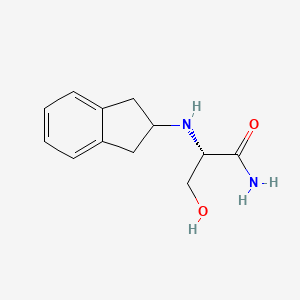


![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)
